molecular formula C19H28N2O4 B8092790 benzyl tert-Butyl ((1R,3R)-cyclohexane-1,3-diyl)dicarbamate

benzyl tert-Butyl ((1R,3R)-cyclohexane-1,3-diyl)dicarbamate

Cat. No.: B8092790
M. Wt: 348.4 g/mol
InChI Key: WBCJCRHCNGJQOY-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl tert-Butyl ((1R,3R)-cyclohexane-1,3-diyl)dicarbamate is a complex organic compound featuring a benzyl group, a tert-butyl group, and a cyclohexane ring with two carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with benzyl alcohol, tert-butyl alcohol, and (1R,3R)-cyclohexane-1,3-diol.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture interference.

Industrial Production Methods

Industrial production may involve similar steps but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid under strong oxidizing conditions.

    Reduction: Reduction of the carbamate groups can yield the corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl tert-butyl ((1R,3R)-cyclohexane-1,3-diyl)diamine.

    Substitution: Benzyl tert-butyl ((1R,3R)-cyclohexane-1,3-diyl)dicarbamate derivatives with various substituents.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for synthesizing more complex molecules due to its reactive functional groups.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

Biology and Medicine

    Drug Development: Potential use in designing prodrugs that release active pharmaceutical ingredients upon metabolic conversion.

    Bioconjugation: Utilized in attaching biomolecules to surfaces or other molecules for diagnostic or therapeutic purposes.

Industry

    Materials Science: Incorporated into polymers to modify their physical properties, such as flexibility and thermal stability.

    Coatings: Used in the formulation of protective coatings due to its chemical stability and resistance to degradation.

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The benzyl and tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and interaction with other molecules. The carbamate groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s solubility and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate: Similar structure but different stereochemistry, leading to different physical and chemical properties.

    Benzyl tert-Butyl ((1R,2R)-cyclohexane-1,2-diyl)dicarbamate: Variation in the position of the carbamate groups on the cyclohexane ring.

Uniqueness

Benzyl tert-Butyl ((1R,3R)-cyclohexane-1,3-diyl)dicarbamate is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

benzyl N-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-16-11-7-10-15(12-16)20-17(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,20,22)(H,21,23)/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCJCRHCNGJQOY-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.